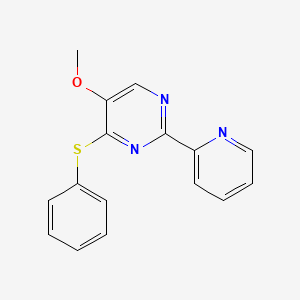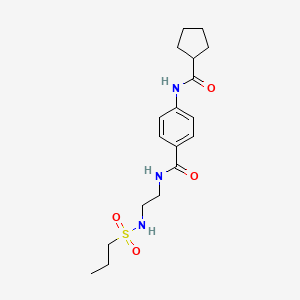![molecular formula C15H16BrN3O3S B2711538 2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide CAS No. 2034297-62-4](/img/structure/B2711538.png)
2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide” is a chemical compound with the empirical formula C12H12BrNO3 . It is known to strongly modulate many LuxR-type receptors . It is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromine atom attached to a benzene ring, which is further connected to a cyclopenta[c]pyridazin ring via an ethyl linker . The exact 3D structure may be viewed using specialized software .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc(II) Phthalocyanine Derivatives : Benzenesulfonamide derivatives have been synthesized and characterized for their potential as photosensitizers in photodynamic therapy, an alternative cancer treatment. These derivatives demonstrate favorable fluorescence, singlet oxygen production, and photostability, indicating their suitability for such therapeutic applications (Öncül et al., 2022) (Pişkin et al., 2020).
Antimicrobial Activity
- Arylazopyrazole Pyrimidone Derivatives : These compounds have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing the potential use of benzenesulfonamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).
Inhibitor Applications
- Carbonic Anhydrase Inhibitors : Novel benzenesulfonamides incorporating 1,3,5-triazine moieties have shown inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes, with potential therapeutic applications in managing hypoxic tumors (Garaj et al., 2005).
Synthetic Applications
- Directed Ortho Metalation (DoM) Methodology : The versatile applications of arylsulfonamides in heterocyclic synthesis, highlighting their role in directed metalation group (DMG) strategies for producing diverse heterocyclic compounds, are noteworthy (Familoni, 2002).
Additional Applications
- Anti-Inflammatory and Antimicrobial Agents : Pyrazolyl benzenesulfonamide derivatives exhibit significant anti-inflammatory and antimicrobial activities, suggesting their utility in developing new therapeutic agents for treating inflammation and infections (Bekhit et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c16-12-5-1-2-7-14(12)23(21,22)17-8-9-19-15(20)10-11-4-3-6-13(11)18-19/h1-2,5,7,10,17H,3-4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEIONPSQOAPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)
![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)
![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)
![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)


![Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2711470.png)
![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2711472.png)


![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)